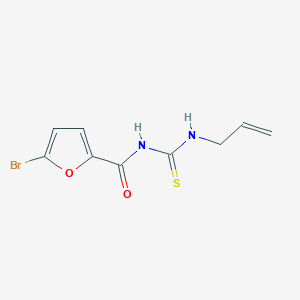

![molecular formula C18H19NO6S3 B2490773 N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide CAS No. 877817-08-8](/img/structure/B2490773.png)

N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sulfonamides are a class of organic compounds that feature a sulfonyl amine group attached to an aromatic ring. They are widely studied for their diverse biological activities, including antibacterial, antifungal, and enzyme inhibition properties. The specific structure of "N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide" suggests it might also possess interesting biological or chemical properties worth exploring in scientific research.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines in the presence of a base. A related synthesis approach is seen in the preparation of various N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, where the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution is a key step (Abbasi et al., 2018).

Molecular Structure Analysis

The molecular structure of sulfonamides is characterized by spectroscopic techniques like IR, 1H-NMR, and 13C-NMR. For example, the crystal structure of a related sulfonamide compound was determined by X-ray diffraction, revealing specific conformational details about the sulfonamide moiety and its interactions (Zhang et al., 2010).

Chemical Reactions and Properties

Sulfonamides can undergo various chemical reactions, including sulfonation, alkylation, and arylation, depending on the substituents present in the molecule. They exhibit a range of chemical properties due to the presence of the sulfonyl group, which can act as an electrophile in reactions. The enzyme inhibitory activity of sulfonamides, as seen in their interaction with acetylcholinesterase, is a notable chemical property (Abbasi et al., 2018).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystallinity, are influenced by the nature of the substituents on the aromatic ring. The specific physical properties of "this compound" would need to be determined experimentally, but can be inferred to have moderate solubility in polar solvents based on the functional groups present.

Chemical Properties Analysis

The chemical properties of sulfonamides include their acidity, reactivity towards nucleophiles, and ability to form hydrogen bonds, which can be crucial for their biological activity. The sulfonyl group's ability to accept hydrogen bonds can influence the compound's interaction with biological molecules, potentially contributing to its activity as seen in related sulfonamide compounds (Abbasi et al., 2018).

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Therapeutic Applications

- A study synthesized 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, closely related to the compound . These derivatives showed significant enzyme inhibitory activity, suggesting potential utility as therapeutic agents (Hussain et al., 2017).

- Another research effort synthesized N-ethyl-N-methylbenzenesulfonamide derivatives with various biologically active moieties. These compounds demonstrated antimicrobial and antiproliferative effects, indicating their potential in medical applications (Abd El-Gilil, 2019).

Synthesis and Structural Analysis

- A series of sulfonamides, including compounds structurally similar to N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide, were synthesized and analyzed for their structure and properties. This work provides insights into the chemical characteristics of such compounds (Abbasi et al., 2019).

- The synthesis and crystal structure of a related compound, demonstrating its potential for anticancer properties, were explored in another study (Zhang et al., 2010).

Catalysis and Material Functionalization

- Research into phosphine-sulfonamide-derived palladium complexes, closely related to the compound , revealed their performance in ethylene oligomerization. This study demonstrates the compound's utility in catalyst design and material science applications (Mote et al., 2021).

Alzheimer's Disease Therapy

- A study focused on synthesizing multifunctional amides, including derivatives of this compound, for potential use in Alzheimer's disease therapy. These compounds exhibited moderate enzyme inhibitory potentials and mild cytotoxicity (Hassan et al., 2018).

Antimicrobial Activities

- The antimicrobial activities of sulfonamides, including compounds structurally similar to the one , were assessed using the disc diffusion method. This study highlights the potential use of such compounds in treating various infectious diseases (Ahmad & Farrukh, 2012).

Wirkmechanismus

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-2-methoxy-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO6S3/c1-13-7-8-14(24-2)16(11-13)28(22,23)19-12-17(15-5-3-9-25-15)27(20,21)18-6-4-10-26-18/h3-11,17,19H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHGIRJVRXZGQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO6S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2490690.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2490691.png)

![5-methyl-2,4-dioxo-3-phenyl-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2490695.png)

![6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one](/img/no-structure.png)

![[4-Chloro-2-(4-chloro-3-methylphenoxy)phenyl]methanamine hydrochloride](/img/structure/B2490701.png)

![2-(3-fluoro-4-methylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2490705.png)

![N-(1-cyano-2-methylpropyl)-4-[(1,3-thiazol-2-yl)sulfamoyl]benzamide](/img/structure/B2490708.png)

![Ethyl 2-((5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)amino)-2-oxoacetate](/img/structure/B2490709.png)

![N-(2-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2490710.png)

![N-(2-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2490712.png)